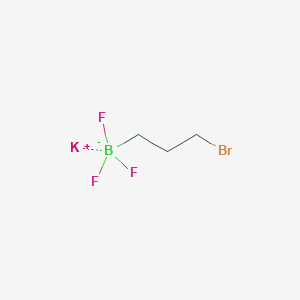
Potassium (3-bromopropyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3-bromopropyl)trifluoroborate is a special class of organoboron reagents . It offers several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .
Synthesis Analysis
Potassium trifluoroborates have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .Molecular Structure Analysis
The molecular weight of this compound is 228.89 g/mol and the molecular formula is C3H6BBrF3K .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Applications De Recherche Scientifique
1. Selective Hydrogenation and Synthesis of Alkenes
Potassium (3-bromopropyl)trifluoroborate has been explored in the selective hydrogenation of alkynes to alkenes. Ramachandran and Mitsuhashi (2015) demonstrated a palladium-catalyzed hydrogenation process that yields either the (Z)- or (E)-isomer of vinylborate with high purity. This process is significant in organic synthesis, providing a route to various β-trifluoromethylstyrenes (Ramachandran & Mitsuhashi, 2015).
2. Metalation and Electrophilic Reactions
Molander and Ellis (2006) explored the metalation of aryl bromides containing a potassium trifluoroborate moiety. Their study showed that these compounds, under low temperatures and using alkyllithium reagents, could effectively react with various electrophiles. This method particularly enabled the successful production of alcohols from aldehydes or ketones (Molander & Ellis, 2006).
3. Suzuki Cross-Coupling Reactions
The utility of potassium alkenyltrifluoroborates in Suzuki cross-coupling reactions has been well-documented. Molander and Rivero (2002) reported that these compounds could readily couple with aryl or alkenyl halides or triflates, yielding good yields. The stability of trifluoroborates under air and moisture conditions makes them valuable in organic synthesis (Molander & Rivero, 2002).
4. Improved Synthesis Techniques
Molander and Hoag (2003) developed an improved synthesis method for potassium (trifluoromethyl)trifluoroborate, which is closely related to this compound. Their method provided a safe, scalable, and efficient procedure, crucial for the production of this reagent in research and industrial applications (Molander & Hoag, 2003).
5. Continuous Flow Photoredox Coupling
DeLano et al. (2016) presented a method for coupling aryl bromides with potassium alkyl trifluoroborates using nickel/photoredox dual catalysis in continuous flow. This technique significantly reduced reaction times and expanded the substrate scope, demonstrating the versatility of potassium trifluoroborates in modern synthetic methodologies (DeLano et al., 2016).
Mécanisme D'action
Target of Action
Potassium (3-bromopropyl)trifluoroborate primarily targets the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The mode of action of this compound involves its interaction with the metal catalyst in the Suzuki–Miyaura coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
This compound affects the biochemical pathways involved in the Suzuki–Miyaura coupling reaction . The compound’s role as an organoboron reagent influences the transmetalation mechanisms, contributing to the formation of carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is moisture- and air-stable, which may influence its absorption, distribution, metabolism, and excretion (adme) properties . These properties could potentially impact the compound’s bioavailability.
Result of Action
The result of this compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, contributing to various chemical syntheses .
Action Environment
The action of this compound is influenced by environmental factors. The compound is known to be moisture- and air-stable, making it suitable for use in various environmental conditions . Its stability and compliance with strong oxidative conditions also suggest that it can maintain its efficacy and stability under a range of environmental conditions .
Safety and Hazards
Orientations Futures
The past decade has witnessed the emergence of potassium organotrifluoroborates as a new class of nucleophilic boron reagents for Suzuki-Miyaura cross-coupling and Rh-catalyzed addition reactions . Recent advances have focused on the utility of alkyltrifluoroborates in appending alkyl groups selectively and conveniently onto appropriate molecular substructures .
Analyse Biochimique
Biochemical Properties
Potassium (3-bromopropyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it interacts with palladium catalysts to form new carbon-carbon bonds . This compound can also participate in Petasis borono-Mannich reactions, which involve the formation of α-amino esters from aldehydes, amines, and boronic acid precursors . In these reactions, this compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form stable complexes with various biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, in the Suzuki-Miyaura reaction, this compound forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the levels of specific genes.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of complex organic molecules. This compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, such as those involved in the Suzuki-Miyaura and Petasis borono-Mannich reactions . These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Propriétés
IUPAC Name |
potassium;3-bromopropyl(trifluoro)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6BBrF3.K/c5-3-1-2-4(6,7)8;/h1-3H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSVNRYSLBYDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCBr)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BBrF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


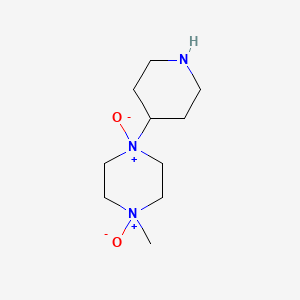
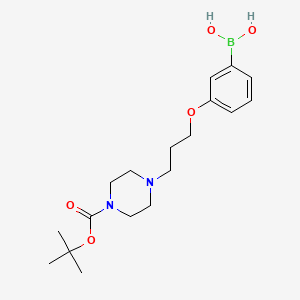
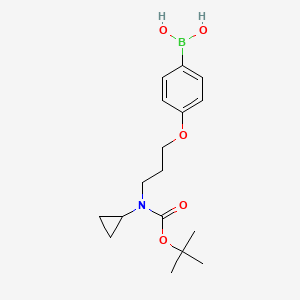
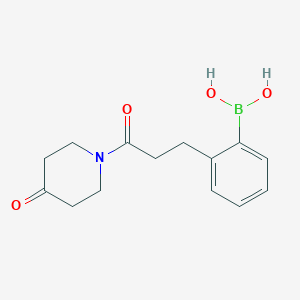

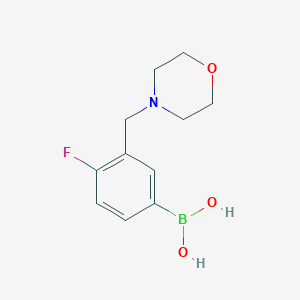

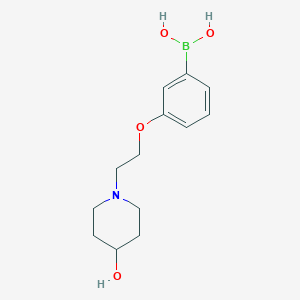
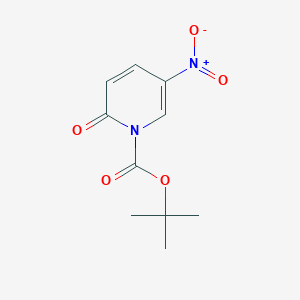

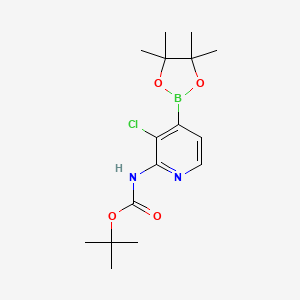
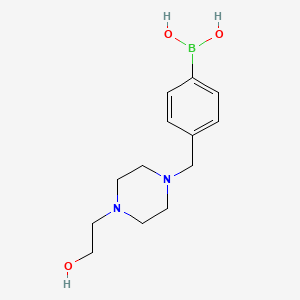
![Ethyl 2-(bromomethyl)-8-cyano-7-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408818.png)

